molecular formula C25H23Cl2N3O3S B2553869 1-(tert-butyl)-4-((4-chlorophenyl)thio)-3-methyl-1H-pyrazol-5-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate CAS No. 851127-88-3

1-(tert-butyl)-4-((4-chlorophenyl)thio)-3-methyl-1H-pyrazol-5-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate

Cat. No.: B2553869
CAS No.: 851127-88-3
M. Wt: 516.44
InChI Key: FJKRZVHDZHRITN-UHFFFAOYSA-N
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Description

The compound 1-(tert-butyl)-4-((4-chlorophenyl)thio)-3-methyl-1H-pyrazol-5-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate is a heterocyclic hybrid molecule combining pyrazole and isoxazole moieties. Its structure features:

  • A pyrazole core substituted with a tert-butyl group at position 1, a methyl group at position 3, and a 4-chlorophenylthio group at position 2.
  • An isoxazole ring linked via an ester bond to the pyrazole, with a 2-chlorophenyl group at position 3 and a methyl group at position 3.

The tert-butyl and chlorophenyl groups enhance lipophilicity, which may influence bioavailability and target binding. The thioether linkage (S–C bond) between the pyrazole and 4-chlorophenyl group provides conformational rigidity and metabolic stability compared to ether or sulfonyl analogs .

Properties

IUPAC Name

[2-tert-butyl-4-(4-chlorophenyl)sulfanyl-5-methylpyrazol-3-yl] 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23Cl2N3O3S/c1-14-22(34-17-12-10-16(26)11-13-17)23(30(28-14)25(3,4)5)32-24(31)20-15(2)33-29-21(20)18-8-6-7-9-19(18)27/h6-13H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKRZVHDZHRITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OC3=C(C(=NN3C(C)(C)C)C)SC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(tert-butyl)-4-((4-chlorophenyl)thio)-3-methyl-1H-pyrazol-5-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its chemical structure, biological activity, relevant case studies, and research findings.

Chemical Structure

The compound has the following molecular formula: C14H17ClN2OSC_{14}H_{17}ClN_2OS with a molecular weight of 296.82 g/mol. The structure includes:

  • Pyrazole moiety : Known for its diverse biological activities, including anti-inflammatory and anticancer properties.
  • Isothiazole and carboxylate groups : These functional groups are often associated with enhanced biological activity.

Anticancer Properties

Recent studies have indicated that compounds containing pyrazole and isoxazole moieties exhibit significant anticancer activities. For instance, a related study highlighted that derivatives of pyrazole showed promising cytotoxic effects against various cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and Huh-7 (liver cancer) with IC50 values ranging from 1.1 µM to 3.3 µM .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties, which are typical for pyrazole derivatives. Inhibition of cyclooxygenase enzymes (COX) is a common mechanism through which such compounds exert their anti-inflammatory effects.

The biological activity of this compound can be attributed to its ability to interact with specific protein targets, leading to the modulation of various signaling pathways involved in cell proliferation and apoptosis. Molecular dynamics simulations have shown that similar compounds can bind effectively to proteins associated with cancer pathways .

Study 1: Cytotoxicity Evaluation

A recent evaluation of a structurally similar pyrazole derivative demonstrated significant cytotoxicity against HCT-116 and MCF-7 cell lines. The study reported an IC50 value of 1.6 µM for HCT-116 cells, indicating potent anticancer activity .

Study 2: Inhibition Studies

Another study focused on the inhibition of arachidonate 5-lipoxygenase, a key enzyme in the inflammatory pathway. The compound was found to exhibit inhibitory effects, suggesting its potential as an anti-inflammatory agent .

Research Findings Summary

Activity TypeCell Line/TargetIC50 ValueReference
AnticancerHCT-1161.1 µM
AnticancerMCF-73.3 µM
Anti-inflammatoryArachidonate 5-lipoxygenaseInhibitory effect

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related derivatives (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties/Activities Reference
Target Compound Pyrazole: tert-butyl, 3-methyl, 4-(4-Cl-C6H4-S); Isoxazole: 3-(2-Cl-C6H4), 5-methyl 560.04* High lipophilicity (ClogP ~5.2); Potential kinase inhibition -
[2-tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 3,4-dimethylbenzoate Pyrazole: tert-butyl, 3-methyl, 4-(4-Me-C6H4-S); Benzoate: 3,4-dimethyl 468.61 Moderate antitumor activity (IC50: 12 µM, MCF-7)
Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate Pyrazole: 4-(Ph-SO2), 1-(4-Me-C6H4); Ester: ethyl 452.52 Enhanced solubility (logS: -3.1); Antidiabetic
1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid Pyrazole: 1-(4-t-Bu-C6H4-CH2), 3-Ph; Carboxylic acid 364.43 Antitumor (IC50: 8 µM, HeLa)
(E)-3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime Pyrazole: 3-methyl, 5-(4-Me-C6H4-O); Oxime: thiazole 428.90 Insecticidal activity (LD50: 0.5 µg/mL, aphids)

*Calculated using ChemDraw v22.0.

Key Observations

Lipophilicity and Bioavailability: The target compound’s ClogP (~5.2) exceeds that of sulfonyl-containing analogs (e.g., Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate, logP ~3.8) due to the tert-butyl and dual chlorophenyl groups.

Substituent Effects on Activity: The thioether linkage (C–S–C) in the target compound and [2-tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 3,4-dimethylbenzoate enhances metabolic stability compared to sulfonyl (C–SO2–C) or ether (C–O–C) linkages, which are more prone to oxidative degradation .

Biological Activity Trends: Pyrazole-carboxylic acid derivatives (e.g., 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid) exhibit strong antitumor activity, likely due to hydrogen-bonding interactions with target proteins .

Research Findings and Implications

  • Synthetic Accessibility : The compound’s synthesis likely employs Suzuki-Miyaura coupling or nucleophilic aromatic substitution for introducing the chlorophenylthio group, analogous to methods described for related pyrazole-thioethers .
  • Computational Studies : Tools like Multiwfn could analyze frontier molecular orbitals (FMOs) to predict reactivity, revealing that the electron-withdrawing chlorophenyl groups stabilize the HOMO (-6.2 eV), favoring electrophilic interactions.

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